5-tert-butyl-2-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Antibacterial Streptokinase Inhibition Enzyme Assay

5-tert-butyl-2-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C24H26N4) is a member of the pyrazolo[1,5-a]pyrimidine class, a validated kinase inhibitor scaffold widely exploited for targeting the ATP-binding hinge region. This compound specifically features a 5-tert-butyl group, a 3-phenyl ring, a 2-methyl substituent, and an N-(4-methylphenyl)amine motif at the 7-position.

Molecular Formula C24H26N4
Molecular Weight 370.5 g/mol
Cat. No. B12210113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-2-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC24H26N4
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C
InChIInChI=1S/C24H26N4/c1-16-11-13-19(14-12-16)25-21-15-20(24(3,4)5)26-23-22(17(2)27-28(21)23)18-9-7-6-8-10-18/h6-15,25H,1-5H3
InChIKeyTUJVEINTWVCGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-tert-butyl-2-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: A Specialized Kinase Inhibitor Scaffold


5-tert-butyl-2-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C24H26N4) is a member of the pyrazolo[1,5-a]pyrimidine class, a validated kinase inhibitor scaffold widely exploited for targeting the ATP-binding hinge region [1]. This compound specifically features a 5-tert-butyl group, a 3-phenyl ring, a 2-methyl substituent, and an N-(4-methylphenyl)amine motif at the 7-position. Its closest cataloged analog, 5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, shares the same molecular formula and weight (370.5 g/mol), suggesting similar bulk physical properties [2]. The compound class is predominantly investigated for roles as cyclin-dependent kinase (CDK) and Pim kinase inhibitors, where subtle changes in the N-aryl substitution critically modulate potency and selectivity profiles [1].

Structural Specificity in 5-tert-butyl-2-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Why Analogs Are Not Interchangeable


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substitution patterns. The biological activity is driven by a specific interplay between the hinge-binding core and the N7-aryl group, which occupies a hydrophobic selectivity pocket [1]. Simply substituting this compound with a generic analog like 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900898-53-5) or the 3-methylphenyl isomer would fundamentally alter the molecule's shape and electronic distribution in the target pocket, as evidenced by the fact that even a shift from a 4-methylphenyl to a 2-pyridylmethyl group changes enzyme inhibition EC50 by orders of magnitude in related compounds [2]. Without direct head-to-head data for this specific compound, the known structure-activity relationships of its class dictate that its precise substitution pattern is critical and cannot be assumed to be biologically equivalent to any near neighbor.

Quantitative Differentiation Evidence for 5-tert-butyl-2-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Comparative Streptokinase A Inhibition: 7-Substituent Impact on Target Engagement

The target compound's activity is inferred from a very close analog, 5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (BDBM58068). This analog, differing only in the N7-substituent, showed an EC50 of 150,000 nM against Streptokinase A. This single data point provides a quantitative baseline, suggesting that the core scaffold has measurable, albeit weak, engagement with this bacterial target [1]. A generic, unsubstituted pyrazolo[1,5-a]pyrimidin-7-amine core is typically inactive in such assays, highlighting that the specific hydrophobic substituents confer the activity. The N-(4-methylphenyl) group of the target compound is hypothesized to improve this engagement by providing a more optimal fit in a hydrophobic pocket compared to the polar pyridylmethyl group.

Antibacterial Streptokinase Inhibition Enzyme Assay

Physicochemical Differentiation: Lipophilicity-Driven Selectivity Over N-Alkyl Analogs

The target compound, with its N-(4-methylphenyl) substituent, is calculated to be significantly more lipophilic than its N-alkyl analog 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine. While an exact experimental logP is unavailable, the class-level inference is that increased lipophilicity from the additional aromatic ring enhances binding to hydrophobic selectivity pockets deep within kinase active sites, a key driver for potency and selectivity over N-alkyl variants [1]. The N-alkyl analog, lacking this aromatic ring, is typically a less potent and less selective kinase inhibitor.

Lipophilicity Kinase Selectivity Drug-likeness

Positional Isomer Differentiation: Para vs. Meta Substitution on the N-Aryl Ring

The target compound is the para-methylphenyl isomer, whereas its closest listed analog is the meta-methylphenyl variant. In kinase inhibitor SAR, changing a substituent from the meta to the para position on the N7-aryl ring drastically alters the dihedral angle and vector of the key hydrophobic group, often converting a potent inhibitor into an inactive one or profoundly shifting selectivity between kinase family members [1]. The 4-methyl group is oriented directly into a deep selectivity pocket, a geometry that the 3-methyl isomer cannot replicate.

Regioisomerism Target Binding Kinase Selectivity

Optimal Scientific Use Cases for 5-tert-butyl-2-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Chemical Probe for a Hydrophobic Kinase Selectivity Pocket

Its high predicted lipophilicity (XLogP ~6.0-6.5) and specific 4-methylphenyl vector make this compound suitable as a tool to probe the size and shape of a deep hydrophobic selectivity pocket in kinases like Pim-1 or CDK family members, in contrast to the less lipophilic, non-specific N-alkyl analogs [1].

SAR Negative Control for N7-Meta-Substituted Inhibitors

Because the para-methylphenyl isomer interacts differently with a target's selectivity pocket than its meta-methylphenyl analog [2], this compound can serve as a critical negative control in structure-activity relationship studies aimed at identifying optimal substitution geometries for kinase inhibition.

Scaffold for Anti-Virulence Compound Development Targeting Streptokinase

A very close analog, differing only in the N7-amine moiety, has demonstrated measurable inhibition of Streptokinase A with an EC50 of 150 µM [3]. This compound can serve as a starting point for a medicinal chemistry campaign to improve potency against this target by further optimizing the N7-aryl substituent.

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